molecular formula C20H15BrN2O5S2 B2734149 (Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 681252-39-1

(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No. B2734149
M. Wt: 507.37
InChI Key: BMKAKJULKPIRRC-SXGWCWSVSA-N
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Description

This compound appears to be a complex organic molecule with multiple functional groups, including a bromobenzylidene group, a thioxothiazolidinone group, a propanamido group, and a 2-hydroxybenzoic acid group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.





  • Synthesis Analysis

    Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate bromobenzylidene, thioxothiazolidinone, propanamido, and 2-hydroxybenzoic acid precursors.





  • Molecular Structure Analysis

    The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a likely rigid, cyclic structure in the thioxothiazolidinone region. Detailed structural analysis would require experimental data such as NMR, X-ray crystallography, or computational modeling.





  • Chemical Reactions Analysis

    The reactivity of this compound would likely be quite diverse due to the presence of multiple functional groups. For example, the bromine atom on the bromobenzylidene group could potentially undergo nucleophilic substitution reactions, while the carbonyl groups in the thioxothiazolidinone and propanamido regions could undergo addition reactions or form intermediates in various organic reactions.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would depend on its precise molecular structure and the nature of its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on factors like polarity and the potential for hydrogen bonding.




  • Scientific Research Applications

    Antimicrobial Activity

    A series of derivatives from the specified chemical compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of gram-positive and gram-negative bacteria. For instance, Pansare and Devan (2015) synthesized derivatives and tested their antimicrobial activity, showing good to moderate effectiveness against strains tested, comparable to Ampicillin but lower than Ciprofloxacin. Similarly, Trotsko et al. (2018) synthesized new acetic acid derivatives that exhibited antibacterial activity predominantly against Gram-positive bacterial strains, with some compounds displaying activity similar or superior to commonly used antibiotics like oxacillin and cefuroxime. This highlights the potential of these derivatives as antimicrobial agents, suggesting the importance of the electron-withdrawing substituent at the phenyl ring for enhancing antibacterial response (PansareDattatraya & Devan, 2015; Trotsko et al., 2018).

    Anticancer Activity

    The compound and its derivatives have also been studied for their potential anticancer properties. A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer potentials. One derivative, in particular, showed significant anticancer activity, demonstrating the therapeutic potential of these compounds in cancer treatment. This indicates the relevance of specific molecular features, such as topological and electronic parameters, in enhancing the anticancer activity of synthesized compounds (Deep et al., 2016).

    Safety And Hazards

    As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on factors like reactivity, toxicity, and volatility, which are not immediately apparent from the compound’s structure.




  • Future Directions

    The potential applications and future directions for research on this compound would depend heavily on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has interesting physical properties), or synthetic chemistry (as a building block for the synthesis of more complex molecules).




    Please note that this is a very general analysis based on the compound’s structure. For a detailed and accurate analysis, experimental data and specific literature would be necessary. If this compound is novel or not widely studied, it could be an interesting subject for future research.


    properties

    IUPAC Name

    4-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BMKAKJULKPIRRC-SXGWCWSVSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15BrN2O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    507.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

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